methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S/c1-10-6-13(15(25-2)8-12(10)19)21-9-17(18(22)26-3)27(23,24)16-5-4-11(20)7-14(16)21/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIMZGTYIHVLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazine derivatives , characterized by a fused bicyclic structure containing sulfur and nitrogen. Its molecular formula is C17H16ClFNO3S, with a molecular weight of approximately 411.8 g/mol. The presence of functional groups such as chloro, methoxy, and fluoro enhances its reactivity and biological activity.
Antimicrobial Properties
Research indicates that benzothiazine derivatives can exhibit significant antimicrobial activity. This compound has been shown to possess activity against various bacterial strains including Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies have demonstrated its interactions with enzymes such as cyclooxygenase , which plays a crucial role in the inflammatory response. This interaction may help in developing treatments for conditions characterized by inflammation .
Anticancer Activity
Recent investigations highlight the compound's anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:
- Formation of Benzothiazine Core : Utilizing the Hantzsch synthesis method to create the benzothiazine framework.
- Functionalization : Introduction of chloro, methoxy, and fluoro groups through electrophilic aromatic substitution reactions.
- Carboxylation : Conversion to the carboxylate form via carboxylic acid derivatives.
Study on Antimicrobial Activity
In one study, a series of benzothiazine derivatives were evaluated for their antibacterial properties against various pathogens. This compound demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Research on Anticancer Effects
A comprehensive study assessed the anticancer activity of several benzothiazine derivatives, including this compound. The results showed that this compound effectively reduced cell viability in A-549 and HCT-116 cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazine derivatives, including methyl 4-(4-chloro-2-methoxy-5-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This action suggests its potential use in treating inflammatory diseases like arthritis and asthma.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound through its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interactions with specific biological targets involved in cancer cell proliferation make it a promising candidate for further development in oncology.
Pesticide Development
The unique chemical structure of this compound positions it as a potential pesticide. Its efficacy against various pests can be attributed to its bioactive properties, which may disrupt pest metabolism or reproductive systems.
Polymer Synthesis
The compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values lower than existing antibiotics. |
| Study B | Anti-inflammatory Effects | Showed a reduction in inflammatory markers in animal models of arthritis. |
| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key intermediates include halogenated aromatic precursors (e.g., 4-chloro-2-methoxy-5-methylphenyl derivatives) and sulfur-containing heterocycles. For example, thiazine ring formation via cyclization under anhydrous conditions (e.g., using POCl₃ or PCl₅ as catalysts) is critical. Post-condensation, carboxylation with methyl chloroformate under inert atmosphere (N₂/Ar) at 0–5°C ensures esterification without side reactions . Intermediate stability is enhanced by avoiding moisture and using low-temperature quenching.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, methoxy at C2). Aromatic protons show splitting patterns (e.g., doublets for para-substituted Cl).
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1340–1300 cm⁻¹ (sulfone S=O).
- MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 440.05) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous dilution, maintain <1% solvent concentration to avoid cellular toxicity. Sonication at 40°C for 15–20 minutes improves dispersion. Confirm solubility via dynamic light scattering (DLS) for nanoparticle-free solutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate intermediate degradation during synthesis?
- Methodological Answer :
- Temperature Control : Exothermic steps (e.g., sulfonation) require gradual reagent addition and ice baths to prevent thermal decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve cyclization efficiency.
- In Situ Monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track intermediate stability. Adjust residence time in flow reactors if degradation exceeds 5% .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry (heating rate: 10°C/min) to distinguish polymorphic forms.
- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100 K) confirms stereochemistry and detects hydrate/solvate forms.
- Batch Comparison : Compare lot-specific impurities (e.g., residual solvents via GC-MS) that may depress melting points .
Q. Which chromatographic methods are validated for purity analysis and impurity profiling?
- Methodological Answer :
| Impurity | Column | Mobile Phase | RRT* | Detection (nm) |
|---|---|---|---|---|
| Des-fluoro analog | C18 (5 µm) | 60:40 MeCN/H₂O + 0.1% TFA | 0.82 | 254 |
| Sulfone hydrolysis product | HILIC (3 µm) | 70:30 MeOH/Ammonium acetate | 1.15 | 210 |
*RRT: Relative Retention Time vs. parent compound. Use UV diode array detection (DAD) for peak purity >99.5% .
Q. How can fluorometric assays be designed to study this compound’s interaction with biological targets?
- Methodological Answer :
- Quenching Studies : Titrate compound (1–100 µM) into protein solutions (e.g., serum albumin). Monitor tryptophan fluorescence quenching (λₑₓ: 280 nm, λₑₘ: 340 nm) to calculate binding constants (e.g., Stern-Volmer plots).
- Competitive Displacement : Use known fluorescent probes (e.g., warfarin for Site I binding) to identify binding sites .
Data Contradiction & Validation
Q. How to address discrepancies in bioactivity data across cell lines?
- Methodological Answer :
- Assay Standardization : Use identical passage numbers, serum-free media, and incubation times (e.g., 48 hrs).
- Metabolic Stability : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess hepatic metabolism’s role in IC₅₀ variability.
- Orthogonal Assays : Validate results via Western blot (target protein downregulation) and SPR (binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
